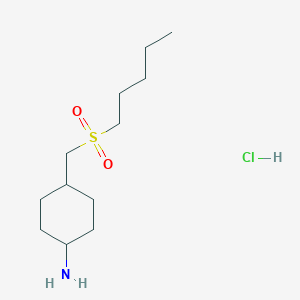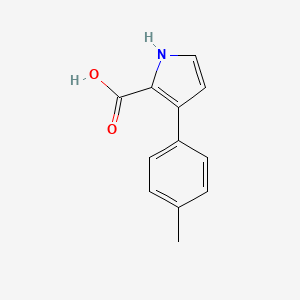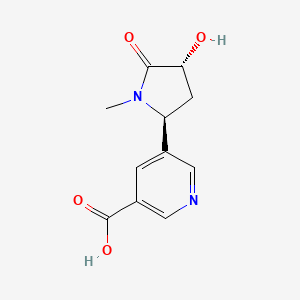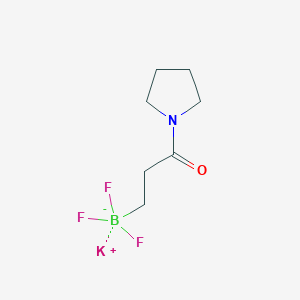
1-(6-Azidohexyl)-azetidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(6-Azidohexyl)-azetidine is an organic compound that features an azide group attached to a hexyl chain, which is further connected to an azetidine ring. Azetidines are four-membered nitrogen-containing heterocycles, and the presence of the azide group makes this compound highly reactive and useful in various chemical applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Azidohexyl)-azetidine typically involves the reaction of 6-azidohexylamine with azetidine. The process can be carried out under mild conditions, often using solvents like dichloromethane or tetrahydrofuran. The reaction may require a catalyst such as triethylamine to facilitate the formation of the azetidine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, such as temperature and pressure, to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1-(6-Azidohexyl)-azetidine undergoes various types of chemical reactions, including:
Substitution Reactions: The azide group can be substituted with other functional groups through nucleophilic substitution.
Cycloaddition Reactions: The azide group can participate in Huisgen 1,3-dipolar cycloaddition with alkynes to form triazoles.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Copper(I) Catalysts: Used in Huisgen cycloaddition reactions.
Lithium Aluminum Hydride: Used for the reduction of the azide group.
Triethylamine: Used as a catalyst in substitution reactions.
Major Products Formed
Triazoles: Formed through cycloaddition reactions.
Amines: Formed through reduction reactions.
Wissenschaftliche Forschungsanwendungen
1-(6-Azidohexyl)-azetidine has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex molecules and polymers.
Biology: Utilized in bioconjugation techniques to label biomolecules.
Medicine: Explored for its potential in drug delivery systems and as a precursor for pharmaceuticals.
Industry: Applied in the development of advanced materials, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 1-(6-Azidohexyl)-azetidine involves the reactivity of the azide group. The azide group can undergo cycloaddition reactions to form stable triazole rings, which can then interact with various molecular targets. The azetidine ring provides structural stability and can participate in hydrogen bonding and other interactions with biological molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(6-Azidohexyl)-1H-pyrrole-2,5-dione
- 6-Azidohexyl 2,3,4,6-tetra-O-acetyl-β-d-glucopyranoside
- γ-[(6-Azidohexyl)-imido]-ATP
Uniqueness
1-(6-Azidohexyl)-azetidine is unique due to its combination of an azide group and an azetidine ring. This combination provides a balance of reactivity and stability, making it suitable for a wide range of applications. The azide group offers high reactivity for cycloaddition and substitution reactions, while the azetidine ring provides structural integrity and potential for hydrogen bonding.
Eigenschaften
Molekularformel |
C9H18N4 |
|---|---|
Molekulargewicht |
182.27 g/mol |
IUPAC-Name |
1-(6-azidohexyl)azetidine |
InChI |
InChI=1S/C9H18N4/c10-12-11-6-3-1-2-4-7-13-8-5-9-13/h1-9H2 |
InChI-Schlüssel |
DBHSEJMRKAYCSM-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C1)CCCCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-Fluoro-1-isobutyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B13725795.png)






![trans 4-[tert-Butoxycarbonyl-(tetrahydro-pyran-4-ylmethyl)-amino]-cyclohexanecarboxylic acid](/img/structure/B13725859.png)
![(R)-4-methyl-3,4-dihydro-2H-pyrido[3,4-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B13725862.png)
![Methyl 4-((cyclopropylmethyl)amino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13725867.png)



